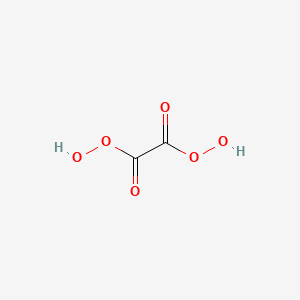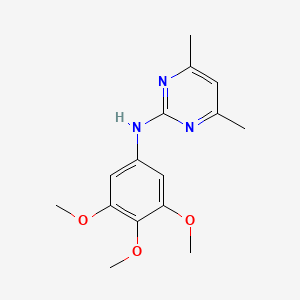
Strontium cation
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Strontium cation, denoted as Sr²⁺, is a divalent cation derived from the element strontium, which belongs to the alkaline earth metals group in the periodic table. Strontium is a soft, silvery-white metallic element that is highly reactive chemically. It is commonly found in minerals such as celestite (strontium sulfate) and strontianite (strontium carbonate) .
准备方法
Synthetic Routes and Reaction Conditions
Strontium cation can be prepared through various methods, including liquid-liquid extraction and ion exchange. One common method involves the use of crown ethers in ionic liquids to extract strontium from acidic solutions. The extraction process can be represented by the following equation:
Sr2++CE+2NO3−↔[Sr⋅CE⋅(NO3)2]org
where CE represents the crown ether .
Industrial Production Methods
Industrial production of this compound often involves the separation of soluble Sr²⁺ ions from water, mainly seawater, through methods such as adsorption, chemical precipitation, ion exchange, membrane technology, and solvent extraction. Adsorption and membrane processes are particularly popular due to their efficiency and ease of regeneration .
化学反应分析
Types of Reactions
Strontium cation undergoes various types of chemical reactions, including:
Oxidation: Strontium reacts with oxygen to form strontium oxide (SrO).
Reduction: Strontium can be reduced from its compounds to elemental strontium.
Substitution: Strontium can replace other cations in compounds due to its similar ionic radius.
Common Reagents and Conditions
Hydrochloric Acid: Strontium reacts readily with hydrochloric acid to form strontium chloride (SrCl₂) and hydrogen gas.
Sulfuric Acid: Strontium reacts with sulfuric acid to form strontium sulfate (SrSO₄), which is insoluble in water .
Major Products
Strontium Hydroxide: Formed when strontium reacts with water.
Strontium Nitride: Formed when strontium reacts with nitrogen in the air .
科学研究应用
Strontium cation has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various strontium compounds and as a reagent in chemical reactions.
Biology: Strontium is used in bone regeneration and growth stimulation due to its similarity to calcium.
Medicine: Strontium-based nanoparticles are used in targeted drug delivery, bone density improvement, and as antimicrobial agents.
Industry: Strontium is used in pyrotechnics, metallurgy, and as a radiopacifier in dental materials
作用机制
Strontium cation exerts its effects through several mechanisms:
Bone Formation: Strontium increases bone formation by osteoblasts and reduces bone resorption by osteoclasts, making it useful in treating osteoporosis.
Calcium Signaling: Strontium mimics calcium in biological systems, influencing calcium signaling pathways and promoting bone health
相似化合物的比较
Strontium cation is similar to other alkaline earth metal cations such as calcium (Ca²⁺) and barium (Ba²⁺). it has unique properties that make it distinct:
Calcium (Ca²⁺): Both strontium and calcium are used in bone health, but strontium has a stronger effect on bone density and growth.
Barium (Ba²⁺): Strontium and barium share similar chemical properties, but strontium is less toxic and more biocompatible
Similar Compounds
- Calcium (Ca²⁺)
- Barium (Ba²⁺)
- Magnesium (Mg²⁺)
- Radium (Ra²⁺)
This compound’s unique combination of chemical reactivity, biological compatibility, and industrial utility makes it a valuable compound in various fields of research and application.
属性
CAS 编号 |
22537-39-9 |
|---|---|
分子式 |
Sr+2 |
分子量 |
87.6 g/mol |
IUPAC 名称 |
strontium(2+) |
InChI |
InChI=1S/Sr/q+2 |
InChI 键 |
PWYYWQHXAPXYMF-UHFFFAOYSA-N |
SMILES |
[Sr+2] |
规范 SMILES |
[Sr+2] |
熔点 |
777°C |
Key on ui other cas no. |
145361-94-0 121831-99-0 66650-08-6 83015-89-8 7440-24-6 |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


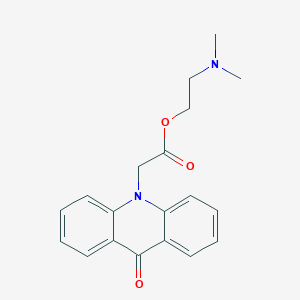
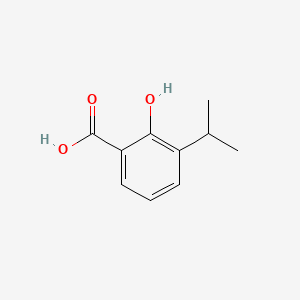
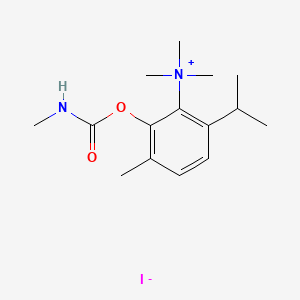

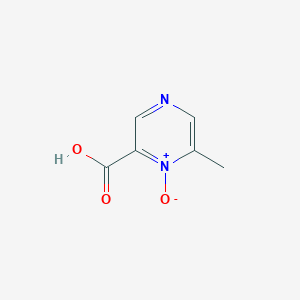

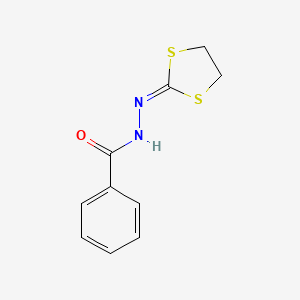
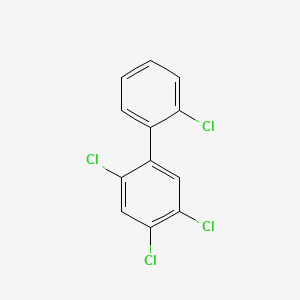
![3-O-[1-({1-[(4-Carboxy-1-hydroxy-1-iminobutan-2-yl)imino]-1,3-dihydroxybutan-2-yl}imino)-1-hydroxypropan-2-yl]-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose](/img/structure/B1198989.png)
![chloromethyl (1R,9aR,10S,11aS)-1-[(ethoxycarbonyl)oxy]-10-hydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1-carboxylate](/img/structure/B1198990.png)
